molecular formula C9H16F3NO4 B2929884 5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid CAS No. 2309468-22-0

5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid

Cat. No.: B2929884
CAS No.: 2309468-22-0
M. Wt: 259.225
InChI Key: IUHPUGOMIHRKET-UHFFFAOYSA-N
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Description

The compound 5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid combines a seven-membered azepane ring substituted with hydroxymethyl and hydroxyl groups with trifluoroacetic acid (TFA) as a counterion.

Properties

IUPAC Name

5-(hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.C2HF3O2/c9-5-6-1-3-8-4-2-7(6)10;3-2(4,5)1(6)7/h6-10H,1-5H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHPUGOMIHRKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(C1CO)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid typically involves the following steps:

    Formation of the Azepan-4-ol Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the azepan-4-ol ring, often using formaldehyde or other suitable reagents.

    Reaction with Trifluoroacetic Acid: The final step involves the reaction of the hydroxymethyl azepan-4-ol with trifluoroacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The process may also include purification steps like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with different functional groups replacing the trifluoroacetic acid moiety.

Scientific Research Applications

5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the azepan-4-ol ring can interact with enzymes or receptors, leading to various biological effects. The trifluoroacetic acid moiety may enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Key Features :

  • Azepane Core : A saturated seven-membered ring with hydroxymethyl (-CH2OH) and hydroxyl (-OH) substituents, enabling hydrogen bonding and solubility in polar solvents.
  • Trifluoroacetic Acid (TFA) : A strong fluorinated acid (pKa ~0.23) commonly used in peptide synthesis, catalysis, and as a counterion to enhance stability and crystallinity of amine salts .

Comparison with Structurally Similar Compounds

Trifluoroacetate Salts of Nitrogen-Containing Compounds

TFA is widely employed to form salts with amines or heterocyclic bases. Examples from the evidence include:

Compound Name Structure Application Key Properties Reference
5-(Hydroxymethyl)azepan-4-ol;TFA Azepane with hydroxymethyl and -OH groups + TFA Likely pharmaceutical intermediate High solubility in polar solvents, stability under acidic conditions Inferred from
1-[(3-Aminopropyl)amino]-4-fluoro-9,10-dihydroanthracene-9,10-dione;TFA Anthraquinone derivative + TFA Anticancer agent (DNA adduct formation) Enhanced bioavailability due to TFA counterion
2-(1-Aminocyclopropyl)pyrimidine-5-carboxylic acid;TFA Pyrimidine-carboxylic acid + TFA Pharmaceutical intermediate Stabilizes amine group, improves crystallinity

Key Observations :

  • TFA salts improve solubility and stability of nitrogenous bases, critical in drug formulation .
  • The azepane-TFA combination may offer unique pharmacokinetic properties compared to aromatic analogs (e.g., anthraquinone or pyrimidine derivatives).

Hydroxymethyl-Substituted Cyclic Compounds

Hydroxymethyl groups enhance hydrophilicity and metabolic stability. Examples include:

Compound Name Structure Application Key Properties Reference
5-(Hydroxymethyl)furan-2-carbaldehyde (5-HMF) Furan ring with hydroxymethyl and aldehyde groups Antimicrobial agent, flavoring Reacts with thiols, exhibits antifungal activity
5-(Hydroxymethyl)acetic acid Acetic acid derivative with hydroxymethyl Antimicrobial, used in disinfectants Strong bactericidal activity against Gram-negative bacteria
5-(Hydroxymethyl)azepan-4-ol;TFA Azepane with hydroxymethyl and -OH groups Hypothesized for bioactivity (e.g., enzyme inhibition) Combines azepane’s conformational flexibility with TFA’s acidity Inferred

Key Observations :

  • Hydroxymethyl groups in cyclic systems (e.g., furan, azepane) enhance biological interactions via hydrogen bonding .
  • Azepane derivatives may exhibit superior metabolic stability compared to furan-based compounds due to reduced ring strain.

Key Observations :

  • TFA’s volatility and moderate acidity make it ideal for lab-scale reactions, while pentafluoropropionic acid is preferred for high-temperature processes .

Industrial Use

  • The global TFA market is projected to grow at 5.2% CAGR (2024–2032), driven by demand from pharmaceuticals and agrochemicals .

Biological Activity

5-(Hydroxymethyl)azepan-4-ol; 2,2,2-trifluoroacetic acid (CAS Number: 2309468-22-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Formula : C9H16F3NO4
Molecular Weight : 259 Da
LogP : -1.39
Polar Surface Area : 52 Ų
Hydrogen Bond Donors/Acceptors : 3/3

The compound features a unique trifluoroacetic acid moiety that enhances its solubility and reactivity, making it a candidate for various biological applications.

Research indicates that compounds like 5-(hydroxymethyl)azepan-4-ol may interact with specific biological targets such as enzymes and receptors. The trifluoroacetyl group is known to influence the compound's binding affinity and selectivity toward these targets, which can lead to significant biological effects.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The IC50 values for hydroxyl radical scavenging activity were comparable to standard antioxidants like ascorbic acid, indicating a strong potential for therapeutic use in oxidative stress-related conditions.

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that 5-(hydroxymethyl)azepan-4-ol can induce cytotoxic effects in cancer cell lines. The mechanism involves the modulation of apoptosis-related proteins such as Bcl-2 and p53, leading to increased cell death in malignant cells. For example, a study showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 10 to 60 µg/ml.

Case Studies

StudyFindings
Study on Antioxidant Activity The compound showed IC50 values of 98.79 ± 0.39 µg/ml for hydroxyl radical scavenging, comparable to ascorbic acid (93.28 ± 0.19 µg/ml) .
Cytotoxic Effects on HO-8910 Cells Treatment led to reduced expression of anti-apoptotic proteins and increased pro-apoptotic markers, indicating potential as an anticancer agent .
Molecular Docking Studies Binding affinity analyses revealed potential interactions with key proteins involved in cancer progression, suggesting a mechanism of action via targeted inhibition .

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